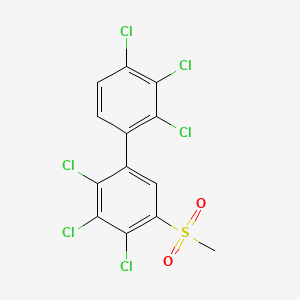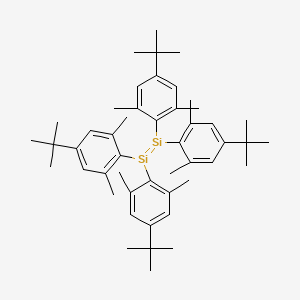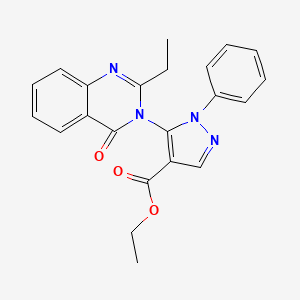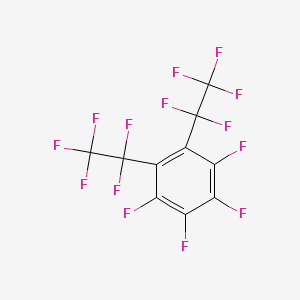
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene: is a fluorinated aromatic compound with the molecular formula C10H2F14. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and two pentafluoroethyl groups at the 5 and 6 positions. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1,2,3,4-tetrafluorobenzene with pentafluoroethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver fluoride (AgF) or cobalt trifluoride (CoF3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions, followed by the introduction of pentafluoroethyl groups through nucleophilic substitution. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The presence of multiple fluorine atoms makes the compound resistant to oxidation and reduction under mild conditions. under extreme conditions, it can undergo oxidative cleavage.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with methoxide can produce methoxy-substituted products.
科学的研究の応用
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds. It is also used in the study of fluorine chemistry and its effects on aromatic systems.
Biology: Investigated for its potential use in fluorinated drug design due to its unique electronic properties and metabolic stability.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings, due to its chemical resistance and thermal stability.
作用機序
The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene is primarily influenced by its high fluorine content. The electron-withdrawing effect of the fluorine atoms stabilizes the aromatic ring and affects its reactivity. The compound can interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrafluoro-5,6-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of pentafluoroethyl groups.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains bromine atoms instead of pentafluoroethyl groups.
Tetrafluoroterephthalic acid: A related compound with carboxylic acid groups instead of pentafluoroethyl groups.
Uniqueness
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its electron-withdrawing capability and chemical stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.
特性
CAS番号 |
111864-95-0 |
|---|---|
分子式 |
C10F14 |
分子量 |
386.08 g/mol |
IUPAC名 |
1,2,3,4-tetrafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C10F14/c11-3-1(7(15,16)9(19,20)21)2(4(12)6(14)5(3)13)8(17,18)10(22,23)24 |
InChIキー |
VFRNWLUVVOZEJJ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


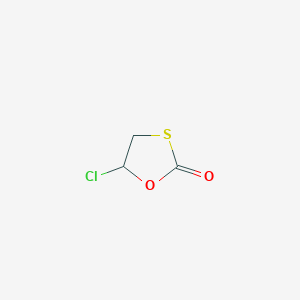

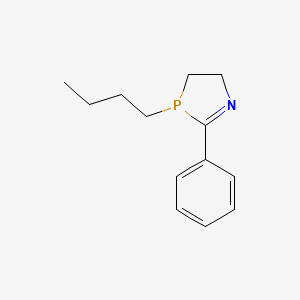
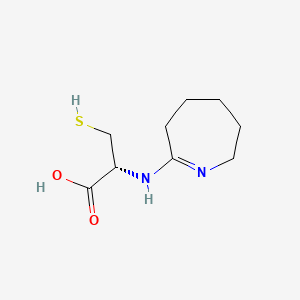
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
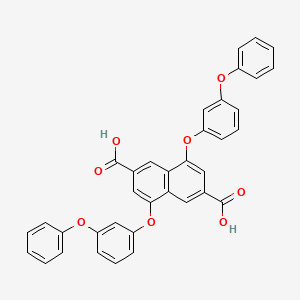
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)


